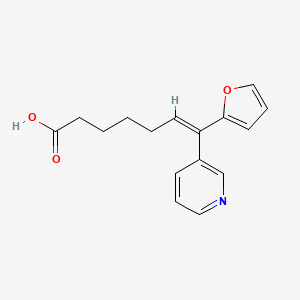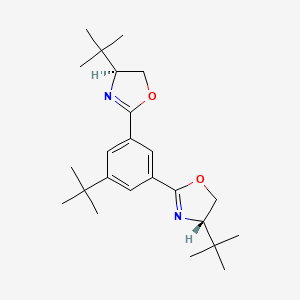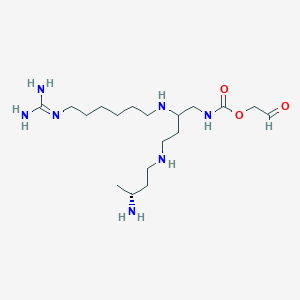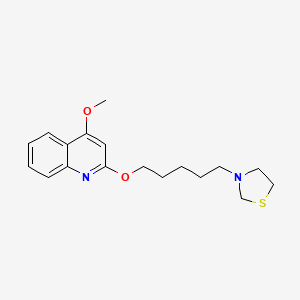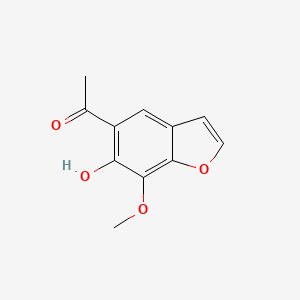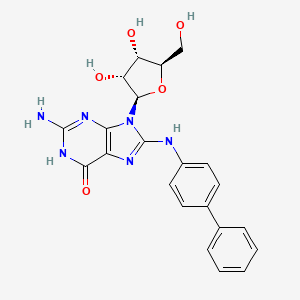
N-(Guanosin-8-yl)-4-aminobiphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Guanosin-8-yl)-4-aminobiphenyl is a compound formed by the substitution of guanosine at the 8th position with 4-aminobiphenyl. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. It is particularly noted for its role in studying the interactions between carcinogenic compounds and nucleic acids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(Guanosin-8-yl)-4-aminobiphenyl can be synthesized through the reaction of guanosine with 4-aminobiphenyl derivatives. One common method involves the use of N-acetoxy-N-2-acetylaminofluorene (AAAF) as a reagent, which reacts with guanosine to form N-(guanosin-8-yl) acetylaminofluorene . The reaction typically requires specific conditions, such as the presence of a solvent like methanol and a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized use in research rather than large-scale industrial applications. the synthesis methods used in laboratories can be scaled up with appropriate modifications to reaction conditions and equipment.
Análisis De Reacciones Químicas
Types of Reactions
N-(Guanosin-8-yl)-4-aminobiphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where different functional groups replace the existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized biphenyl derivatives, while substitution reactions can produce a variety of substituted biphenyl compounds.
Aplicaciones Científicas De Investigación
N-(Guanosin-8-yl)-4-aminobiphenyl has several scientific research applications:
Industry: While its industrial applications are limited, the compound’s role in research can indirectly benefit industries focused on pharmaceuticals and biotechnology.
Mecanismo De Acción
The mechanism of action of N-(Guanosin-8-yl)-4-aminobiphenyl involves its interaction with DNA. The compound forms adducts with guanine bases in DNA, leading to distortions in the DNA structure. These distortions can interfere with DNA replication and repair processes, resulting in mutations and potentially contributing to carcinogenesis . The molecular targets include guanine bases in DNA, and the pathways involved are those related to DNA damage response and repair mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
N-(Deoxyguanosin-8-yl)-1-aminopyrene: Similar in structure, this compound also forms adducts with guanine bases and is used to study mutagenesis.
N-(Guanosin-8-yl)-2-aminofluorene: Another similar compound, it is used in research to understand the effects of DNA adducts.
Uniqueness
N-(Guanosin-8-yl)-4-aminobiphenyl is unique due to its specific substitution pattern and the particular interactions it has with DNA. This uniqueness makes it a valuable tool in studying the detailed mechanisms of DNA damage and repair, as well as the effects of specific carcinogens on genetic material.
Propiedades
Número CAS |
74764-35-5 |
|---|---|
Fórmula molecular |
C22H22N6O5 |
Peso molecular |
450.4 g/mol |
Nombre IUPAC |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-phenylanilino)-1H-purin-6-one |
InChI |
InChI=1S/C22H22N6O5/c23-21-26-18-15(19(32)27-21)25-22(28(18)20-17(31)16(30)14(10-29)33-20)24-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,14,16-17,20,29-31H,10H2,(H,24,25)(H3,23,26,27,32)/t14-,16-,17-,20-/m1/s1 |
Clave InChI |
MJCZPTFZYZULKP-WVSUBDOOSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=NC4=C(N3[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O)N=C(NC4=O)N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=NC4=C(N3C5C(C(C(O5)CO)O)O)N=C(NC4=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


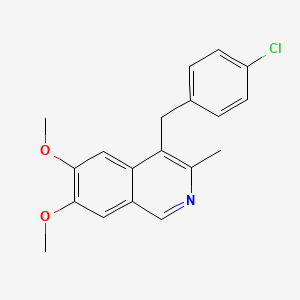

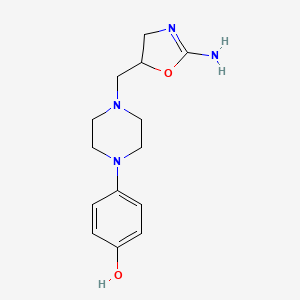



![N,N-Bis[(2-oxopyrrolidin-1-yl)methyl]-L-leucine](/img/structure/B12894988.png)
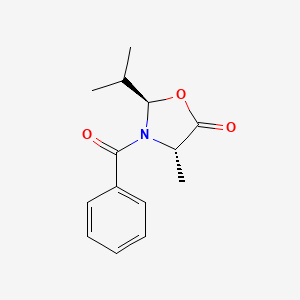
![Cis-1-methyl-3-phenyl-3,3a-dihydrocyclohepta[b]pyrrol-2(1H)-one](/img/structure/B12895001.png)
